
2,6-Diethoxynaphthalene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2,6-Dimethoxynaphthalene” is characterized by its molecular formula C12H12O2 . The exact molecular structure of “2,6-Diethoxynaphthalene” is not available in the search results.Chemical Reactions Analysis
A water-soluble tetralactam macrocycle with this compound groups as side walls is able to strongly bind riboflavin (Ka >107 M−1) in water through hydrogen bonding and the hydrophobic effect .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Acylation of Methoxynaphthalene with Zeolite Catalysts: The acylation of 2-methoxynaphthalene using zeolite beta results in products like 2-acetyl-6-methoxynaphthalene, showing the potential of zeolite catalysts for specific chemical transformations (Andy et al., 2000).
- Formation of Naphthalenedicarboxylic Acid: The Co–Mn–Br-catalyzed oxidation of 2,6-diethylnaphthalene in acetic acid leads to 2,6-naphthalenedicarboxylic acid, highlighting a reaction pathway for producing specific chemical compounds (Kamiya et al., 1995).
Fluorescence and Analytical Chemistry
- Fluorescent Labeling for HPLC Analysis: 2-Bromoacetyl-6-methoxynaphthalene, a derivative, serves as a fluorescent labeling reagent in HPLC for analyzing biologically active carboxylic acids (Gatti et al., 1992).
Drug Development and Analysis
- Potential Anti-cancer Properties: A study on 2-bromo-6-methoxynaphthalene shows potential anti-cancer activities, indicating its use in pharmaceutical products (Saji et al., 2021).
- Synthesis of Anti-inflammatory Agents: Derivatives of 2-methoxynaphthalene, closely related to 2,6-diethoxynaphthalene, have been evaluated for anti-inflammatory effects, indicating a pathway for drug synthesis (Cavrini et al., 1982).
Material Science
- Crystal Structure Analysis: The crystal structure of adducts like 2,6-diethylnaphthalene thiourea adduct provides insights into molecular interactions and material properties (Shindo et al., 1993).
Environmental Chemistry
- Eco-friendly Synthesis: Research on synthesizing 2-bromo-6-methoxynaphthalene, a derivative, indicates methods for environmentally benign chemical production (Xu & He, 2010).
Orientations Futures
A water-soluble tetralactam macrocycle with 2,6-diethoxynaphthalene groups as side walls has shown potential in extending the shelf life of riboflavin by protecting it against photo-degradation under UV-vis irradiation . This suggests potential future directions in the field of photoprotection and molecular recognition .
Propriétés
IUPAC Name |
2,6-diethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-7-5-12-10-14(16-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWCTLRFTWBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559639 | |
| Record name | 2,6-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107619-48-7 | |
| Record name | 2,6-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


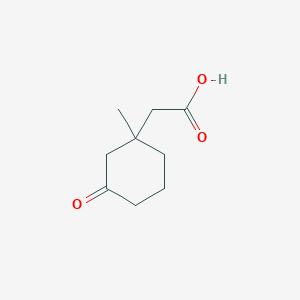

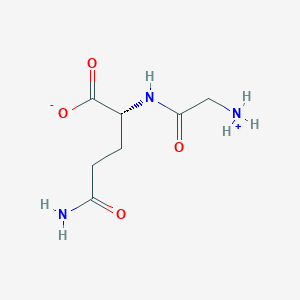
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)


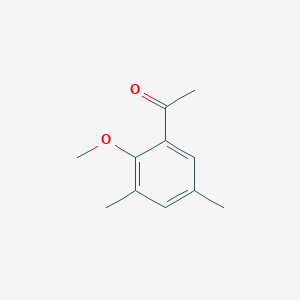
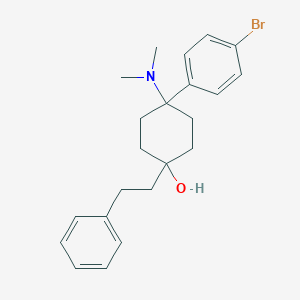
![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)
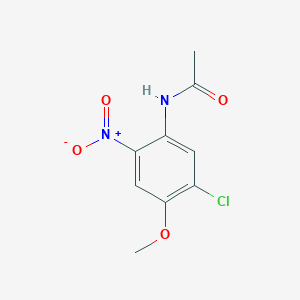
![2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione](/img/structure/B171929.png)



